Lipophilicity (Calculated LogP) Comparison: 5,5-Dimethyl-2-P-tolylmorpholine vs. 5,5-Dimethyl-2-phenylmorpholine vs. 2-P-tolylmorpholine
5,5-Dimethyl-2-P-tolylmorpholine exhibits a calculated LogP of approximately 2.8 (XLogP3), which is elevated relative to its 5,5-dimethyl-2-phenylmorpholine analog (LogP = 2.02, ALOGPS) [1] and its 2-p-tolylmorpholine analog (LogP ≈ 1.7) [2]. The presence of both the para-tolyl and gem-dimethyl groups contributes additively to increased hydrophobicity, with the p-methyl group on the phenyl ring providing a +0.78 LogP increment compared to the unsubstituted phenyl derivative.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 ≈ 2.8 |
| Comparator Or Baseline | 5,5-Dimethyl-2-phenylmorpholine: ALOGPS LogP = 2.02; 2-P-tolylmorpholine: LogP ≈ 1.7 |
| Quantified Difference | ΔLogP ≈ +0.78 vs. phenyl analog; ΔLogP ≈ +1.1 vs. unsubstituted morpholine core |
| Conditions | Calculated values from ChemAxon, ALOGPS, and XLogP3 algorithms |
Why This Matters
This LogP increase directly impacts membrane permeability and oral absorption potential, guiding selection of 5,5-Dimethyl-2-P-tolylmorpholine over its analogs for applications requiring enhanced lipophilic character without exceeding typical drug-like LogP ranges (LogP < 5).
- [1] Human Metabolome Database. (2021). HMDB0246850: 5,5-Dimethyl-2-phenylmorpholine. Retrieved from https://hmdb.ca/metabolites/HMDB0246850 View Source
- [2] ChemExper Chemical Directory. (n.d.). 2-P-tolylmorpholine. LogP value. Retrieved from mastersearch.chemexper.com View Source
